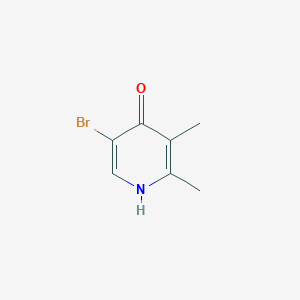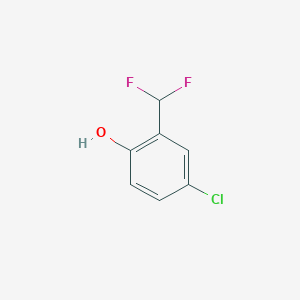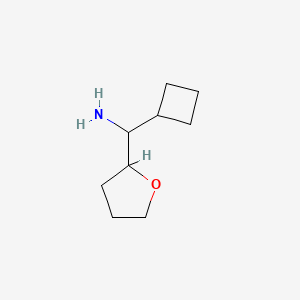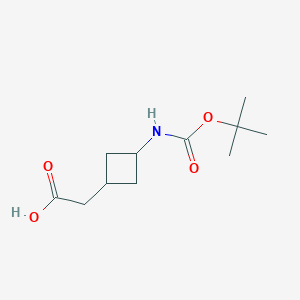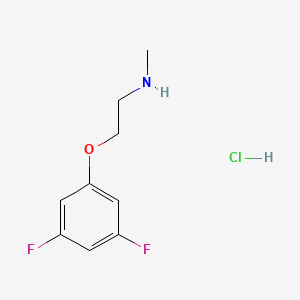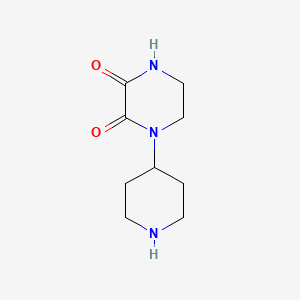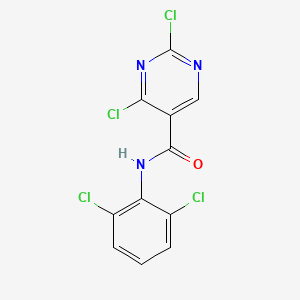
2,4-Dichlor-N-(2,6-dichlorphenyl)pyrimidin-5-carboxamid
Übersicht
Beschreibung
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C11H5Cl4N3O and its molecular weight is 337 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von entzündungshemmenden Wirkstoffen
Pyrimidinderivate, einschließlich 2,4-Dichlor-N-(2,6-dichlorphenyl)pyrimidin-5-carboxamid, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie sind dafür bekannt, die Expression und Aktivität wichtiger entzündungsfördernder Mediatoren wie Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einiger Interleukine zu hemmen . Dies macht sie wertvoll bei der Entwicklung neuer entzündungshemmender Medikamente.
Antimikrobielle Anwendungen
Die Forschung hat gezeigt, dass Pyrimidinverbindungen eine Reihe pharmakologischer Wirkungen aufweisen, darunter antibakterielle, antivirale und antimykotische Aktivitäten . Dies macht This compound zu einem potenziellen Kandidaten für die Herstellung neuer antimikrobieller Wirkstoffe, die zur Behandlung verschiedener Infektionen eingesetzt werden können.
Landwirtschaftliche Chemikalien
Die strukturelle Vielseitigkeit von Pyrimidinen ermöglicht ihren Einsatz bei der Synthese von landwirtschaftlichen Chemikalien. Diese Verbindungen können so konzipiert werden, dass sie mit spezifischen biologischen Zielstrukturen in Schädlingen und Unkräutern interagieren, wodurch ein Weg für die Entwicklung neuartiger Herbizide und Pestizide geschaffen wird .
Materialwissenschaften
Pyrimidinderivate sind auch in den Materialwissenschaften von Interesse. Sie können aufgrund ihrer stabilen aromatischen Struktur und der Fähigkeit, verschiedene funktionelle Gruppen zu bilden, als Komponenten zur Herstellung von Halbleitern, Energiespeichern, Flüssigkristallen, Polymeren und Nanomaterialien verwendet werden .
Krebsforschung
Im Bereich der Onkologie werden Pyrimidinanaloga auf ihre Antitumor-Eigenschaften untersucht. Sie können als Inhibitoren für bestimmte Enzyme wirken, die in Krebszellen überexprimiert werden, was möglicherweise zur Entwicklung neuer Chemotherapeutika führt .
Molekular-Docking-Studien
This compound: kann in Molekular-Docking-Studien verwendet werden, um die Wechselwirkung zwischen einem Molekül und einem Enzym oder Rezeptor vorherzusagen. Dies ist entscheidend bei der Arzneimittelentwicklung, da es dabei hilft, Verbindungen mit hoher Bindungsaffinität und Spezifität gegenüber biologischen Zielstrukturen zu identifizieren .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-6-2-1-3-7(13)8(6)17-10(19)5-4-16-11(15)18-9(5)14/h1-4H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHOMYWMROCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


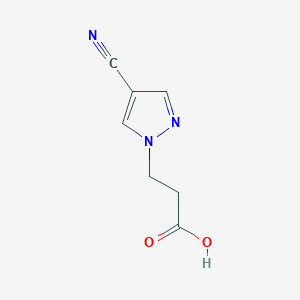

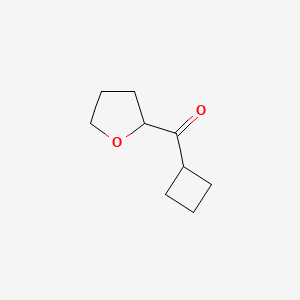

![2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrate;dihydrochloride](/img/structure/B1457687.png)

